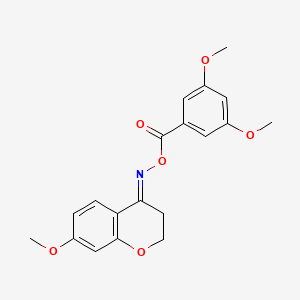
N-(2,6-diethylphenyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-N'-phenylthiourea, also known as DEPTU, is a chemical compound that has been widely used in scientific research. DEPTU is a thiourea derivative that has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(2,6-diethylphenyl)-N'-phenylthiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including urease and carbonic anhydrase. Urease is an enzyme that catalyzes the hydrolysis of urea to produce ammonia and carbon dioxide. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate. By inhibiting the activity of these enzymes, N-(2,6-diethylphenyl)-N'-phenylthiourea may disrupt various biochemical pathways and lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-N'-phenylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-diethylphenyl)-N'-phenylthiourea can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2,6-diethylphenyl)-N'-phenylthiourea has also been shown to have antiviral activity against various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. In addition, N-(2,6-diethylphenyl)-N'-phenylthiourea has been shown to have antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-diethylphenyl)-N'-phenylthiourea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2,6-diethylphenyl)-N'-phenylthiourea is also relatively inexpensive compared to other compounds with similar activities. However, N-(2,6-diethylphenyl)-N'-phenylthiourea has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, N-(2,6-diethylphenyl)-N'-phenylthiourea has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,6-diethylphenyl)-N'-phenylthiourea. One direction is to further investigate the mechanism of action of N-(2,6-diethylphenyl)-N'-phenylthiourea, particularly its interaction with urease and carbonic anhydrase. Another direction is to explore the potential applications of N-(2,6-diethylphenyl)-N'-phenylthiourea in the treatment of various diseases, including cancer, viral infections, and fungal infections. Additionally, the development of new synthetic methods for N-(2,6-diethylphenyl)-N'-phenylthiourea and its derivatives may lead to the discovery of new compounds with improved activities and properties.
Méthodes De Synthèse
N-(2,6-diethylphenyl)-N'-phenylthiourea can be synthesized by reacting 2,6-diethylphenyl isothiocyanate with aniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form N-(2,6-diethylphenyl)-N'-phenylthiourea. The reaction can be carried out in various solvents, including ethanol, methanol, and acetonitrile. The purity of the synthesized N-(2,6-diethylphenyl)-N'-phenylthiourea can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2,6-diethylphenyl)-N'-phenylthiourea has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(2,6-diethylphenyl)-N'-phenylthiourea has been shown to possess antitumor, antiviral, and antifungal activities. In biochemistry, N-(2,6-diethylphenyl)-N'-phenylthiourea has been used as a tool to study the mechanism of action of various enzymes, including urease and carbonic anhydrase. In pharmacology, N-(2,6-diethylphenyl)-N'-phenylthiourea has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and viral infections.
Propriétés
IUPAC Name |
1-(2,6-diethylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPFWXWDYUHKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diethylphenyl)-3-phenylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)

![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)
![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)
![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
